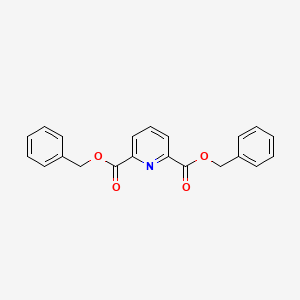![molecular formula C16H15N3OS2 B15036426 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15036426.png)
2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring and a phenyl group connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzodiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the Phenyl Group: The final step involves coupling the benzodiazole-sulfanyl intermediate with a phenylacetyl chloride derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to modify the benzodiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and benzodiazole groups could play a key role in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZONITRILE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)PYRIDIN-3-AMINE
Uniqueness
Compared to similar compounds, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE features a unique combination of functional groups that may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3OS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-21-12-6-4-5-11(9-12)17-15(20)10-22-16-18-13-7-2-3-8-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
QDKWIQBJFYHMJF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B15036343.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B15036345.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15036360.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B15036366.png)



![2-{1-oxo-3-phenyl-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15036386.png)
![(6Z)-6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036396.png)
![ethyl (5Z)-5-(4-nitrobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15036399.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B15036405.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15036421.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B15036431.png)
![ethyl (5Z)-5-(2-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15036434.png)
